(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, with the chemical formula C24H25NO and a molecular weight of 343.46 g/mol, is a chiral compound characterized by its unique structure that combines a pyrrolidine ring with a diphenylmethanol moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications and biological activities. The compound exhibits moderate solubility and is classified as a potential drug candidate due to its ability to cross biological membranes effectively .
The reactivity of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is notable in various chemical transformations. It can undergo:
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol exhibits various biological activities, primarily attributed to its interaction with specific biological targets. Notably:
The synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be achieved through several methods:
The applications of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol span various fields:
Interaction studies have shown that (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can influence various biochemical pathways:
Several compounds share structural features or biological activities with (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-Amino-1,1,2-triphenylethanol | 79868-79-4 | 0.82 |
(S)-Alpha,Alpha-Diphenylmethylprolinol | 110529-22-1 | 0.79 |
2-(Benzyl(methyl)amino)-1-phenylethanol | 29194-04-5 | 0.80 |
(3R,4R)-1-Benzylpyrrolidine-3,4-diol | 163439-82-5 | 0.67 |
((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol | 173724-95-3 | 0.72 |
These compounds exhibit varying degrees of similarity in structure and function but differ significantly in their specific biological activities and applications.